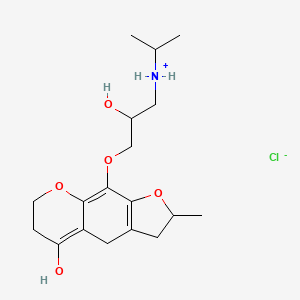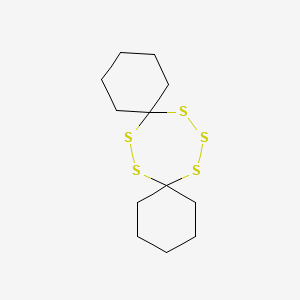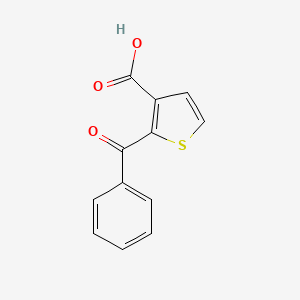
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both sulfonyl and imidazolidinecarboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide typically involves multiple steps. One common approach includes:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: Finally, the imidazolidine ring is formed through a cyclization reaction involving the amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce various amines.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((4-Nitrophenyl)sulfonyl)phenyl)formamide
- N-(4-((4-Bromophenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide
Uniqueness
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60515-87-9 |
|---|---|
Molekularformel |
C16H14N4O6S |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[4-(4-nitrophenyl)sulfonylphenyl]-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C16H14N4O6S/c21-15-17-9-10-19(15)16(22)18-11-1-5-13(6-2-11)27(25,26)14-7-3-12(4-8-14)20(23)24/h1-8H,9-10H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
SPMLTIHHULBLMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)








